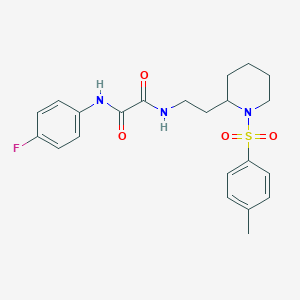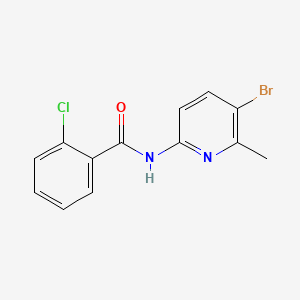![molecular formula C13H10ClN5O B2786236 1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 2034584-35-3](/img/structure/B2786236.png)
1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea is a compound that belongs to the class of heterocyclic organic compounds It features a pyrazolo[1,5-a]pyrimidine core, which is a fused bicyclic structure, and a urea moiety
Méthodes De Préparation
The synthesis of 1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea typically involves the following steps:
Cyclization Reaction: The pyrazolo[1,5-a]pyrimidine core can be synthesized through cyclization reactions involving appropriate precursors.
Urea Formation: The urea moiety is introduced by reacting the pyrazolo[1,5-a]pyrimidine derivative with an isocyanate or by using phosgene and an amine.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Materials Science: The compound’s luminescent properties make it useful in the development of optoelectronic devices and sensors.
Biological Research: It is studied for its interactions with various biological targets, including enzymes and receptors.
Mécanisme D'action
The mechanism of action of 1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . The exact pathways and targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share the same core structure but may have different substituents, leading to variations in their chemical and biological properties.
Imidazo[1,5-a]pyridines: These compounds have a similar fused bicyclic structure but differ in the nitrogen positioning and overall reactivity.
The uniqueness of this compound lies in its specific substituents and the resulting properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-pyrazolo[1,5-a]pyrimidin-6-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5O/c14-10-3-1-2-4-11(10)18-13(20)17-9-7-15-12-5-6-16-19(12)8-9/h1-8H,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJTWCVPIAQTHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CN3C(=CC=N3)N=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3E)-3-{2-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]hydrazinylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B2786154.png)

![1-(2,4-dimethoxyphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea](/img/structure/B2786156.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide](/img/structure/B2786159.png)


![N-(4-ethylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide](/img/structure/B2786169.png)

![1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B2786171.png)
![N-(4-fluorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2786172.png)
![1-({[3,5-bis(trifluoromethyl)phenyl]carbamoyl}methyl)-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2786173.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,4-diethoxybenzyl)propanamide](/img/structure/B2786174.png)
![(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride](/img/new.no-structure.jpg)
